![molecular formula C10H7FN2O2 B5507552 5-(3-fluorobenzylidene)-2,4-imidazolidinedione](/img/structure/B5507552.png)
5-(3-fluorobenzylidene)-2,4-imidazolidinedione
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Overview
Description
Imidazolidinediones, including 5-(3-fluorobenzylidene)-2,4-imidazolidinedione, are important heterocyclic compounds. They have attracted attention due to their structural characteristics and potential in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazolidinedione derivatives typically involves the condensation of urea with aldehydes in the presence of acid or base catalysts. For fluorinated derivatives, such as 5-(3-fluorobenzylidene)-2,4-imidazolidinediones, the synthesis might involve the use of fluorinated aldehydes or subsequent fluorination reactions to introduce the fluorobenzylidene moiety.
Molecular Structure Analysis
The molecular structure of imidazolidinediones is characterized by a coplanar arrangement of the imidazolidinedione and benzylidene rings. For instance, studies on related compounds show that the imidazolidinedione and fluorobenzylidene rings can be coplanar, with dihedral angles indicating the degree of planarity and affecting the compound's chemical properties and reactivity (Simone et al., 1995; 1996).
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of new imidazolyl acetic acid derivatives, including compounds structurally similar to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated against carrageenan-induced rat paw edema and using the writhing test in mice, revealing significant biological activities (Khalifa & Abdelbaky, 2008).
A study on the molecular stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons emphasized the influence of electron delocalization. This research provides insights into the reactivity and potential applications of these compounds in catalysis and materials science (Hobbs et al., 2010).
Novel N-benzyl aplysinopsin analogs structurally related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione" were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. These studies highlighted the potential of such compounds as lead structures for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).
Photophysical and Electrochemical Properties
The photophysical behavior of DFHBI derivatives, which are fluorogenic molecules related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has been characterized. These molecules bind the Spinach aptamer and demonstrate how solvent interactions and photoisomerization affect their fluorescence, providing a basis for the development of fluorescent probes and sensors (Santra et al., 2019).
The electrochemical oxidation of hydantoins, including derivatives like "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," at a glassy carbon electrode has been studied. This research sheds light on the oxidation mechanisms and the structure-activity relationships of these compounds, which could inform their utility in chemical syntheses and potential biological applications (Nosheen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMFFEPZUXCWRI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione |
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